methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate
Description
Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate is a thiophene-based compound featuring a methyl ester group at the 2-position and a 2-methylbenzoylamino substituent at the 3-position. This structure combines aromatic (thiophene and benzoyl) and carbamate functionalities, making it a versatile intermediate in medicinal and agrochemical synthesis.
Properties
IUPAC Name |
methyl 3-[(2-methylbenzoyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-9-5-3-4-6-10(9)13(16)15-11-7-8-19-12(11)14(17)18-2/h3-8H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAYTFWRXRSNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate typically involves several steps. One common method includes the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with 3-amino-2-thiophenecarboxylic acid methyl ester under appropriate conditions to yield the desired product. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The benzoyl group can interact with proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also play a role in binding to specific sites on target molecules, affecting their function .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Thiophene Core
Table 1: Structural Analogues and Their Substituents
Key Observations :
Physicochemical Properties
Table 2: Physical Properties of Selected Analogues
Trends :
- Higher hydrophobicity (LogP >2.5) in compounds with aromatic acyl groups (e.g., 2-methylbenzoyl) vs. polar groups (e.g., sulfonylurea).
- Melting points correlate with molecular symmetry and hydrogen-bonding capacity.
Biological Activity
Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate is an organic compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a thiophene ring, a benzoyl group, and an ester functional group. Its IUPAC name is methyl 3-[(2-methylbenzoyl)amino]thiophene-2-carboxylate. The molecular formula is , and it has distinct physical properties that influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes through competitive or non-competitive mechanisms, particularly due to the presence of the benzoyl moiety which can form interactions with active sites.
- Protein Binding : The thiophene ring can enhance binding affinity to proteins, potentially affecting their conformation and function.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Studies have demonstrated effectiveness against various bacterial strains, suggesting potential as a lead compound in antibiotic development.
Antioxidant Activity
The compound also shows promising antioxidant properties , which are beneficial in mitigating oxidative stress-related diseases. This activity is likely due to the ability of the thiophene ring to scavenge free radicals, thereby protecting cellular components from damage.
Enzyme Interaction Studies
Recent studies have explored the interaction of this compound with specific enzymes involved in metabolic pathways. For example, it has been evaluated for its potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 3-amino-2-thiophenecarboxylate | Structure | Moderate antimicrobial activity |
| Methyl 3-aminobenzo[b]thiophene-2-carboxylate | Structure | Low antioxidant activity |
| Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate | Similar structure | Noteworthy antimicrobial and antioxidant properties |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant activity at low concentrations.
- Mechanistic Insights : Another research article explored the binding interactions between this compound and COX enzymes using molecular docking simulations. The results indicated strong binding affinity, supporting its potential use as an anti-inflammatory agent .
- Oxidative Stress Studies : In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its utility in oxidative stress-related conditions.
Q & A
Basic: What are the standard synthetic routes for methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves coupling a thiophene-2-carboxylate precursor with 2-methylbenzoyl chloride. Key steps include:
- Acylation : Reacting methyl 3-amino-thiophene-2-carboxylate with 2-methylbenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base to neutralize HCl .
- Esterification : Methanol is often used to esterify intermediates, requiring controlled reflux conditions (~40–60°C) to prevent side reactions .
- Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O, 30%→100%) ensures high purity (>95%) .
Optimization : Yield improvements focus on solvent choice (polar aprotic solvents enhance reactivity), catalyst loading (e.g., 1.2 molar equivalents of anhydrides), and inert atmospheres to minimize hydrolysis .
Basic: How can spectroscopic methods confirm the structure of this compound?
Answer:
- IR Spectroscopy : Detect characteristic peaks for amide C=O (~1650–1680 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C-H bending (~700–800 cm⁻¹) .
- NMR :
- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H⁺] at m/z 290.08) and fragmentation patterns to rule out impurities .
Advanced: How can researchers resolve contradictions in spectral or bioactivity data across studies?
Answer:
- Reproducibility Checks : Validate synthetic protocols (e.g., anhydrous conditions, catalyst purity) to ensure consistency .
- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC data) resolves ambiguities in stereochemistry or hydrogen bonding, as demonstrated for analogous thiophene derivatives .
- Bioassay Standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate assays under identical conditions (pH, temperature) to verify activity trends .
- Computational Modeling : DFT calculations or molecular docking can predict binding affinities or reactivity, explaining discrepancies between observed and expected bioactivity .
Advanced: What experimental strategies are used to evaluate the antibacterial mechanism of this compound derivatives?
Answer:
- MIC Assays : Determine minimum inhibitory concentrations against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects by monitoring CFU/mL over 24 hours .
- Target Identification :
- Resistance Studies : Serial passage assays identify mutations conferring resistance, informing structure-activity relationship (SAR) refinements .
Advanced: How can structural modifications enhance the compound’s bioactivity or solubility?
Answer:
- Functional Group Addition : Introduce sulfonamide or hydroxyl groups to improve water solubility (e.g., via succinic anhydride coupling) .
- Heterocycle Substitution : Replace the 2-methylbenzoyl group with pyridine or quinoline rings to boost antibacterial potency .
- Prodrug Design : Convert the ester to a carboxylic acid (via hydrolysis) for enhanced bioavailability .
- SAR Analysis : Compare IC₅₀ values of derivatives (e.g., halogenated vs. alkylated analogs) to identify critical pharmacophores .
Advanced: What analytical techniques are critical for assessing purity and stability during storage?
Answer:
- HPLC-DAD : Monitor degradation products (e.g., hydrolyzed esters) with UV detection at 254 nm .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C suggests room-temperature stability) .
- Karl Fischer Titration : Measure residual moisture (<0.1% for hygroscopic derivatives) to prevent hydrolysis .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months, with periodic NMR/HPLC checks .
Advanced: How do solvent polarity and reaction temperature influence synthetic outcomes?
Answer:
- Solvent Effects :
- Polar Aprotic (DMF, DCM) : Enhance nucleophilicity of amino groups, accelerating acylation .
- Protic (MeOH) : Favor esterification but risk amide hydrolysis at high temperatures .
- Temperature :
- Reflux (40–80°C) : Optimize reaction rates without degrading heat-sensitive intermediates .
- Cryogenic (<0°C) : Suppress side reactions in multi-step syntheses (e.g., competing cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
